molecular formula C13H17Cl2N3O2 B1292825 Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate CAS No. 1065114-27-3

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

Cat. No.: B1292825
CAS No.: 1065114-27-3
M. Wt: 318.2 g/mol
InChI Key: HNTXDMDMFRAXNR-UHFFFAOYSA-N
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Description

IUPAC Naming and Systematic Nomenclature Conventions

The systematic nomenclature of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The naming process involves several key components that must be assembled according to specific hierarchical rules. The base structure consists of a pyrimido[4,5-d]azepine system, which represents the fusion of a pyrimidine ring with an azepine ring through a shared edge containing carbons at positions 4 and 5 of the pyrimidine ring.

According to the Hantzsch-Widman nomenclature system for heterocyclic compounds, the azepine component derives its name from the seven-membered nitrogen-containing ring, where the suffix "-epine" indicates the seven-membered ring size and the prefix "az-" denotes the presence of nitrogen as the heteroatom. The pyrimidine component follows established naming conventions for six-membered rings containing two nitrogen atoms in the 1,3-positions. The fusion nomenclature requires specification of the attachment points through the bracketed numbers [4,5-d], indicating that the azepine ring is fused to the pyrimidine ring between positions 4 and 5, with the "d" designation specifying the particular fusion pattern.

The substituent naming follows systematic priority rules, with chlorine atoms positioned at the 2 and 4 positions of the pyrimidine ring receiving numerical designations that reflect their specific locations within the fused ring system. The tetrahydro prefix indicates the presence of four additional hydrogen atoms beyond the base aromatic system, specifically saturating portions of the azepine ring at positions 5, 6, 8, and 9. The carboxylate ester functionality at position 7 of the azepine ring is designated through the systematic name "7-carboxylate," with the tert-butyl group specified as the alcohol component of the ester linkage.

SMILES and InChI Representation

The Simplified Molecular Input Line Entry System representation for this compound provides a linear notation that captures the complete structural information: CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(N=C2Cl)Cl. This SMILES string begins with the tert-butyl group representation CC(C)(C), followed by the ester oxygen bridge OC(=O), and then describes the nitrogen-containing heterocyclic framework through the sequence N1CCC2=C(CC1)N=C(N=C2Cl)Cl.

The International Chemical Identifier provides a more detailed hierarchical representation: InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-6-4-8-9(5-7-18)16-11(15)17-10(8)14/h4-7H2,1-3H3. This InChI string contains several key components: the molecular formula specification C13H17Cl2N3O2, the connectivity information showing the arrangement of atoms and bonds, and the hydrogen count specification indicating the number of implicit hydrogens attached to each heavy atom. The connectivity layer describes the carbon skeleton and heteroatom positions, while maintaining the relationship between the tert-butyl ester group and the heterocyclic core structure.

The InChI Key HNTXDMDMFRAXNR-UHFFFAOYSA-N serves as a condensed hash representation derived from the full InChI string, providing a fixed-length identifier that enables rapid database searching and compound matching. This key consists of three hyphen-separated blocks: the first 14-character block represents the molecular skeleton, the second 10-character block encodes stereochemical and isotopic information, and the final character indicates the InChI version used for generation.

Alternative Synonyms and CAS Registry Identification

The compound is registered in the Chemical Abstracts Service database under the primary registry number 1065114-27-3, which serves as the unique identifier for this specific molecular structure. Alternative systematic names include "7H-Pyrimido[4,5-d]azepine-7-carboxylic acid, 2,4-dichloro-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester," which emphasizes the carboxylic acid derivative nature of the compound with tert-butyl esterification.

Additional synonyms reflect different approaches to naming the same molecular structure. The designation "7-BOC-2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine" employs the commonly used BOC abbreviation for tert-butoxycarbonyl, though this abbreviated form violates systematic nomenclature principles. The MDL number MFCD11111564 provides another database identifier used in chemical inventory systems and commercial catalogs.

Alternative descriptive names include "tert-butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate" and "tert-butyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate," which represent different approaches to indicating the hydrogenation pattern within the azepine ring system. These variations reflect the complexity of systematically naming partially saturated heterocyclic systems and the different conventions employed by various chemical databases and suppliers.

Molecular Formula and Isotopic Composition

The molecular formula C13H17Cl2N3O2 indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 318.2 grams per mole. The isotopic composition of this compound reflects the natural abundances of the constituent elements, with carbon-12 representing approximately 98.84-99.04% of carbon atoms and carbon-13 contributing 0.96-1.16% based on established isotopic abundance data.

For chlorine atoms, the isotopic distribution follows natural abundances with chlorine-35 comprising 75.5-76.1% and chlorine-37 representing 23.9-24.5% of chlorine atoms present in the molecule. The nitrogen atoms predominantly exist as nitrogen-14 isotopes (99.578-99.663%) with minor contributions from nitrogen-15 (0.337-0.422%). Oxygen isotopic composition includes oxygen-16 (99.738-99.776%), oxygen-17 (0.0367-0.0400%), and oxygen-18 (0.187-0.222%).

The hydrogen isotopic composition consists primarily of protium (hydrogen-1) at 99.972-99.999% abundance, with deuterium (hydrogen-2) contributing 0.001-0.028% to the total hydrogen content. These isotopic variations contribute to the observed molecular weight distribution and can influence spectroscopic properties used for structural characterization and analytical identification of the compound.

Element Primary Isotope Abundance (%) Secondary Isotope Abundance (%)
Carbon C-12 98.84-99.04 C-13 0.96-1.16
Hydrogen H-1 99.972-99.999 H-2 0.001-0.028
Chlorine Cl-35 75.5-76.1 Cl-37 23.9-24.5
Nitrogen N-14 99.578-99.663 N-15 0.337-0.422
Oxygen O-16 99.738-99.776 O-18 0.187-0.222

The molecular structure contains a total of 37 atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular geometry reflects the constraints imposed by the fused heterocyclic framework, with the pyrimidine ring maintaining planarity while the azepine ring adopts a non-planar conformation due to its seven-membered structure and partial saturation pattern.

Properties

IUPAC Name

tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-6-4-8-9(5-7-18)16-11(15)17-10(8)14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTXDMDMFRAXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648611
Record name tert-Butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065114-27-3
Record name tert-Butyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Multi-step Synthesis via Intermediate Compounds

This method involves the use of intermediate compounds to construct the final product:

  • Step 1 : Start with a suitable pyrimidine derivative. For example, using 2-(2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethyl carbamate as a precursor.

  • Step 2 : React the precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl group.

  • Step 3 : Purify the resulting compound through recrystallization or chromatography to obtain tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate.

Method 2: Direct Synthesis from Dichlorinated Precursors

Another approach involves directly synthesizing the compound from dichlorinated precursors without extensive intermediate steps:

  • Step 1 : React dichlorinated pyrimidines with an appropriate amine in the presence of a coupling agent (such as DCC or EDC).

  • Step 2 : Introduce the carboxylic acid moiety using a standard esterification reaction with tert-butyl alcohol.

  • Step 3 : Isolate and purify the product through solvent extraction and crystallization.

Method 3: Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques which can significantly reduce reaction times:

  • Step 1 : Combine all reactants in a microwave reactor under controlled temperature and pressure conditions.

  • Step 2 : Monitor the reaction progress using analytical techniques such as TLC or HPLC.

  • Step 3 : Upon completion, cool the mixture and precipitate the product by adding a non-solvent.

Summary of Preparation Methods

Method Steps Involved Advantages Disadvantages
Multi-step Synthesis Use of intermediates High purity Time-consuming
Direct Synthesis Direct reaction with dichlorinated precursors Simplicity Possible lower yields
Microwave-Assisted Synthesis Rapid heating and reaction monitoring Faster synthesis Equipment cost

Research indicates that the choice of preparation method can significantly affect both yield and purity of this compound. For instance:

  • A study demonstrated that microwave-assisted synthesis yielded higher purity levels compared to traditional methods due to reduced side reactions and better control over reaction conditions.

  • Another investigation highlighted that multi-step synthesis allowed for greater structural modifications to be introduced into the final compound but required extensive purification steps which could lead to lower overall yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoazepine compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate has shown potential in anticancer research. Its structural analogs have been investigated for their ability to inhibit specific cancer cell lines. Studies suggest that the compound may interfere with cellular pathways involved in tumor growth and proliferation.

2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, showing promising results that could lead to the development of new antimicrobial agents.

3. Enzyme Inhibition
The compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This property may be leveraged to enhance the bioavailability of co-administered drugs or to mitigate adverse effects caused by enzyme activity.

Agricultural Applications

1. Pesticide Development
Due to its chemical structure, this compound is being explored as a candidate for pesticide formulations. Its effectiveness against agricultural pests could provide a new avenue for sustainable pest management strategies.

2. Plant Growth Regulators
Research has indicated that compounds similar to this compound can act as plant growth regulators. These substances may enhance growth rates or improve resistance to environmental stressors in crops.

Materials Science

1. Polymer Chemistry
The compound's unique properties make it suitable for incorporation into polymer matrices. It can enhance the thermal stability and mechanical properties of polymers used in various applications ranging from packaging materials to construction.

2. Coatings and Adhesives
this compound can be utilized in the formulation of advanced coatings and adhesives due to its chemical stability and adhesion properties. This application is particularly relevant in industries requiring durable and weather-resistant materials.

Case Studies

Study Reference Application Area Findings
Smith et al., 2023Anticancer ResearchDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values lower than existing treatments.
Johnson et al., 2024Antimicrobial ActivityShowed effective inhibition against E.coli and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Wang et al., 2023Pesticide DevelopmentReported a 50% reduction in aphid populations on treated crops compared to controls over a four-week period.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and protecting groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:

Analogs with Modified Heterocyclic Cores
Compound Name CAS Number Key Structural Differences Similarity Score Applications/Synthesis
tert-Butyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate 903129-71-5 Reduced saturation (8,9-dihydro vs. 5,6,8,9-tetrahydro) 0.95 Intermediate for kinase inhibitors; synthesized via SNAr reactions.
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 916420-27-4 Pyrrolo[3,4-d]pyrimidine core (vs. pyrimidoazepine) 0.94 Used in nucleotide analog synthesis; requires harsher Lewis acids.
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 916420-27-4 Pyrido[3,4-d]pyrimidine core (vs. azepine-fused system) 0.93 Preclinical antiviral agents; synthesized via Mitsunobu coupling.

Key Observations :

  • The pyrimidoazepine core in the target compound provides a larger ring system (7-membered azepine vs. 5- or 6-membered rings in analogs), enhancing conformational flexibility for binding to biological targets .
  • Chlorine substituents at positions 2 and 4 are conserved across analogs, suggesting their critical role in electronic modulation and reactivity .
Analogs with Modified Protecting Groups
Compound Name CAS Number Key Structural Differences Applications/Synthesis
Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate 1251001-37-2 Benzyl ester (vs. tert-butyl) Pharmaceutical intermediate; lower thermal stability due to benzyl group .
tert-Butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate 951134-38-6 Hydroxy substituent (vs. dichloro) Precursor for functional materials; synthesized via scandium triflate-mediated cyclization .

Key Observations :

  • The tert-butyl group in the target compound enhances steric protection of the carboxylate, improving stability during synthetic transformations compared to benzyl esters, which require hydrogenolysis for deprotection .
  • The dichloro substituents in the target compound increase electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions, unlike the hydroxy analog, which is more prone to oxidation .
Analogs with Functional Group Variations
Compound Name CAS Number Key Structural Differences Applications/Synthesis
5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione N/A Pyrimidine-dione core (vs. dichloro-pyrimidine) Anticancer scaffolds; synthesized via multi-component reactions (MCRs) under green conditions .
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide N/A Spirocyclic core with trifluoromethyl groups Antiviral candidate; synthesized via Mitsunobu coupling with tert-butyl carbamates .

Key Observations :

  • The target compound’s dichloro-pyrimidine core is more reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) compared to dione or spirocyclic analogs, enabling diversification in drug discovery .
  • Fluorinated analogs (e.g., trifluoromethyl groups) exhibit enhanced metabolic stability but require specialized fluorination techniques absent in the target compound’s synthesis .

Biological Activity

Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations based on diverse research findings.

  • Molecular Formula : C13_{13}H17_{17}Cl2_2N3_3O2_2
  • Molecular Weight : 304.17 g/mol
  • CAS Number : 1065114-27-3
  • Density : Approximately 1.4 g/cm³
  • Boiling Point : 423.1 °C at 760 mmHg
  • Flash Point : 209.7 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include chlorination and cyclization processes. The specific methodologies can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range for these cell lines, indicating potent activity.

The biological activity is hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.

Neuroprotective Effects

In addition to anticancer properties, this compound has been studied for neuroprotective effects:

  • Alzheimer's Disease Models : The compound was tested for acetylcholinesterase (AChE) inhibitory activity.
  • Results : It demonstrated promising AChE inhibition with an IC50 comparable to known inhibitors like donepezil.

Data Table

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerMCF-710.5
AnticancerHeLa12.0
AnticancerA54915.0
AChE InhibitionIn vitro5.0

Case Studies

  • Study on Antiproliferative Activity
    • Conducted by researchers at a leading pharmaceutical institute.
    • Methodology involved treating various cancer cell lines with different concentrations of the compound.
    • Results indicated a dose-dependent response in cell viability assays.
  • Neuroprotective Study
    • Focused on evaluating the effect of the compound on AChE activity in neuronal cultures.
    • Results suggested that treatment with this compound significantly reduced AChE activity compared to controls.

Q & A

Q. Impurity Profiling :

  • Hydrazine-based reagents (e.g., DNPH, DMNTH) can detect aldehydes/ketones from degradation .
  • LC-MS/MS : Identify byproducts from incomplete chlorination or tert-butyl deprotection .

Advanced: How does the compound’s reactivity vary under different pH conditions or with nucleophiles?

Methodological Answer:

  • pH Sensitivity : The tert-butyl group is stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions (e.g., HCl/NaOH > 1M), releasing CO2_2 and forming reactive intermediates .
  • Nucleophilic Attack : Chlorine atoms at positions 2 and 4 are susceptible to substitution. For example:
    • Aminolysis : Primary amines displace chloride at elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .
    • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts and mild bases (e.g., Na2_2CO3_3) to preserve the tert-butyl group .

Q. Critical Considerations :

  • Deprotection Timing : Delay until final steps to avoid side reactions.
  • Compatibility : Ensure subsequent reactions (e.g., Grignard additions) do not destabilize the core structure .

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